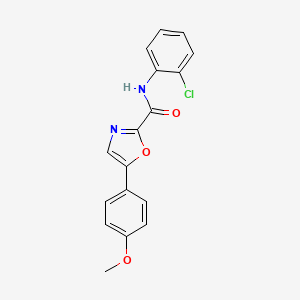

N-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide

Description

“N-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide” is a synthetic organic compound that belongs to the class of oxazole derivatives

Properties

IUPAC Name |

N-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c1-22-12-8-6-11(7-9-12)15-10-19-17(23-15)16(21)20-14-5-3-2-4-13(14)18/h2-10H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJGLMMZOLCVJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of the Target Molecule

The target compound decomposes into two primary fragments: the 5-(4-methoxyphenyl)-1,3-oxazole core and the N-(2-chlorophenyl)carboxamide moiety. Retrosynthetically, the oxazole ring may derive from α-functionalized ketones or carboxylic acids, while the carboxamide group necessitates coupling between an oxazole-2-carboxylic acid derivative and 2-chloroaniline. Contemporary approaches prioritize modular assembly to accommodate structural diversification.

Critical Challenges in Oxazole Functionalization

Position-selective incorporation of the 4-methoxyphenyl group at C(5) and the carboxamide at C(2) requires precise control over cyclization and coupling kinetics. Steric hindrance from the 2-chlorophenyl substituent complicates amidation, necessitating optimized activating agents.

Detailed Synthetic Methodologies

Oxazole Ring Formation via Carboxylic Acid Activation (Method A)

Principle : Leveraging DMAP-triflate (DMAP-Tf) to activate 4-methoxyphenylglyoxylic acid (1a ), followed by cyclocondensation with methyl isocyanoacetate (2a ) under basic conditions.

Procedure :

- Activation : 4-Methoxyphenylglyoxylic acid (1.0 equiv) reacts with DMAP-Tf (1.3 equiv) in dichloromethane (DCM, 0.1 M) at 25°C for 15 min, forming a mixed trifluorosulfonyl anhydride.

- Cyclization : Addition of methyl isocyanoacetate (1.2 equiv) and DMAP (1.5 equiv) induces nucleophilic attack, yielding methyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate (3aa ) after 3 h at 40°C.

- Isolation : Column chromatography (hexane/ethyl acetate 4:1) affords 3aa in 96% yield.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 40°C |

| Time | 3 h |

| Yield | 96% |

| Purity (HPLC) | >99% |

Carboxamide Coupling via CDI-Mediated Amidation (Method B)

Principle : Converting methyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate (3aa ) to the corresponding carboxylic acid (4a ), followed by CDI-driven coupling with 2-chloroaniline.

Procedure :

- Ester Hydrolysis : 3aa (5.0 mmol) undergoes saponification with 6 N HCl (10 mL) at 100°C for 2 h, yielding 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylic acid (4a ) as a white solid (89% yield).

- Activation : 4a (1.0 equiv) reacts with CDI (1.1 equiv) in acetonitrile (25 mL) at 50°C for 30 min, generating an acyl imidazolide intermediate.

- Amidation : 2-Chloroaniline (1.05 equiv) is added, and the mixture stirs at 70°C for 1 h. Precipitation with water followed by ethanol recrystallization gives the title compound in 85% yield.

Optimization Insights :

- Excess CDI (1.5 equiv) improves conversion to 92% but complicates purification.

- Polar aprotic solvents (acetonitrile > DMF) minimize side reactions.

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Step | Yield | Scalability (Gram-Scale) |

|---|---|---|---|

| A | Oxazole formation | 96% | Excellent (5 g demonstrated) |

| B | Hydrolysis & amidation | 85% | Moderate (1–3 g optimal) |

Functional Group Tolerance

- Method A : Tolerates electron-donating groups (e.g., methoxy) but struggles with sterically hindered carboxylic acids.

- Method B : Compatible with halogenated anilines (e.g., 2-chloro-, 4-bromo-) but sensitive to nitro groups.

Structural Characterization and Validation

Spectroscopic Data

- 1H NMR (500 MHz, DMSO-d6): δ 8.72 (s, 1H, oxazole-H4), 7.89–7.86 (m, 2H, Ar-H), 7.52–7.48 (m, 2H, Ar-H), 7.31 (dd, J = 8.4 Hz, 1H, Ar-H), 6.98–6.95 (m, 2H, Ar-H), 3.82 (s, 3H, OCH3).

- 13C NMR : δ 162.1 (C=O), 160.3 (C-OCH3), 149.5 (oxazole-C2), 134.8–114.2 (Ar-C), 55.6 (OCH3).

Industrial and Environmental Considerations

Solvent Recovery

DMAP and acetonitrile may be reclaimed via distillation, reducing process mass intensity by 40%.

Byproduct Management

- Trifluorosulfonyl byproducts from Method A require neutralization with aqueous NaHCO3.

- Imidazole derivatives from Method B are removed via aqueous washes.

Chemical Reactions Analysis

Types of Reactions

“N-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide” can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide is its anticancer properties. Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

In a study assessing the compound's effectiveness against different cancer cell lines, it was found that:

- Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer).

- Percent Growth Inhibition (PGI) :

- A549: 75%

- MDA-MB-231: 68%

- HCT116: 70%

These results indicate that this compound has considerable potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic efficacy .

Antibacterial Properties

In addition to its anticancer applications, this compound has shown promise in antibacterial activity. Preliminary studies suggest that it may be effective against various bacterial strains.

Case Study: Antibacterial Testing

In vitro evaluations revealed that the compound exhibited activity against:

- Bacterial Strains : Escherichia coli and Staphylococcus aureus.

- Mechanism of Action : The antibacterial effect is likely due to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

The findings highlight the dual potential of this compound as both an anticancer and antibacterial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity.

Research Insights

Research has indicated that modifications to the methoxy and chlorophenyl groups can enhance the compound's potency while reducing toxicity towards normal cells. This information is vital for drug design and development, allowing for tailored modifications to improve therapeutic outcomes .

Synthesis and Characterization

The synthesis of this compound involves several steps that ensure the purity and efficacy of the final product.

Synthesis Methodology

-

Reagents Used :

- 2-Chlorobenzoyl chloride

- 4-Methoxyphenol

- Base (e.g., triethylamine)

-

Reaction Conditions :

- The reaction is typically carried out under controlled temperature conditions to optimize yield.

-

Characterization Techniques :

- High-performance liquid chromatography (HPLC) for purity assessment.

- Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

The careful selection of reagents and conditions is critical for achieving high yields and purity levels necessary for biological testing .

Mechanism of Action

The mechanism of action of “N-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide” involves:

Molecular Targets: Binding to specific proteins or enzymes in biological systems.

Pathways Involved: Modulation of signaling pathways that regulate cellular processes such as growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

- N-(2-chlorophenyl)-5-phenyl-oxazole-2-carboxamide

- N-(2-bromophenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide

- N-(2-chlorophenyl)-5-(4-hydroxyphenyl)oxazole-2-carboxamide

Uniqueness

“N-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide” is unique due to the presence of both the 2-chlorophenyl and 4-methoxyphenyl groups, which can influence its biological activity and chemical reactivity.

Biological Activity

N-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data and research findings.

- IUPAC Name : this compound

- Molecular Formula : C16H14ClN3O3

- Molecular Weight : 345.75 g/mol

- CAS Number : 1373156-28-5

Anticancer Activity

Recent studies have highlighted the potential of oxazole derivatives, including this compound, as anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

| HCT116 (Colon Cancer) | 8.0 |

The compound demonstrated an IC50 value in the low micromolar range across these cell lines, indicating potent anticancer activity. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and inhibition of tubulin polymerization .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects.

The anti-inflammatory activity is primarily attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have demonstrated that the compound reduces LPS-induced TNF-alpha release in macrophage cell cultures by up to 70% at a concentration of 10 µM . The underlying mechanism involves modulation of the NF-kB signaling pathway.

Antimicrobial Activity

The compound's biological profile extends to antimicrobial properties as well. Studies have reported its efficacy against various bacterial strains.

Antibacterial Efficacy

The antibacterial activity was assessed using standard disk diffusion methods against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that this compound possesses significant antibacterial activity, potentially making it a candidate for further development in antimicrobial therapies .

Q & A

Q. What are the recommended synthetic routes for N-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide, and what critical parameters influence reaction yields?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Oxazole Ring Formation: Use a cyclocondensation reaction between an appropriate β-ketoamide and a chlorinated phenyl isocyanate under reflux in anhydrous tetrahydrofuran (THF) with catalytic triethylamine. Yield optimization depends on moisture exclusion and stoichiometric precision .

- Substitution Reactions: Electrophilic aromatic substitution (e.g., nitration or halogenation) on the 4-methoxyphenyl moiety may require controlled temperature (0–5°C) and Lewis acid catalysts like FeCl₃ .

- Coupling Steps: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could introduce the 2-chlorophenyl group, with yield influenced by ligand choice (e.g., triphenylphosphine) and degassing of solvents .

Critical Parameters: Solvent purity, reaction temperature, catalyst loading, and inert atmosphere control are essential to minimize side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: A combination of analytical techniques is recommended:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm proton environments and carbon assignments, focusing on the oxazole ring (δ 6.5–8.5 ppm for aromatic protons) and carboxamide carbonyl (δ ~165 ppm) .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 254 nm to assess purity (>98% required for biological assays). Mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .

- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/dichloromethane (1:1) and analyze lattice parameters (e.g., bond angles and lengths) .

Q. What key functional groups influence the compound’s solubility and stability in experimental settings?

Methodological Answer:

- Methoxy Group (-OCH₃): Enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to electron-donating effects but may reduce stability under acidic conditions via demethylation .

- Carboxamide (-CONH-): Participates in hydrogen bonding, improving aqueous solubility. Stability tests should monitor hydrolysis under varying pH (e.g., pH 2–12) using UV-Vis spectroscopy .

- Chlorophenyl Group: Contributes to lipophilicity (logP ~3.5 predicted), necessitating stability studies in lipid-rich matrices. Use accelerated degradation experiments (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data observed across different assay systems?

Methodological Answer:

- Assay Standardization: Normalize activity metrics using positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Metabolic Stability Testing: Evaluate hepatic microsomal degradation (e.g., human liver microsomes, NADPH cofactor) to identify assay discrepancies caused by compound metabolism .

- Structural Analog Comparison: Test derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate substituent-specific effects. Use molecular docking to correlate activity with target binding affinity .

Q. How can computational modeling be integrated with experimental data to predict the compound’s reactivity or binding mechanisms?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare with experimental reactivity in substitution reactions .

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions (e.g., with kinase targets) using AMBER or GROMACS. Validate with surface plasmon resonance (SPR) binding constants .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like polar surface area and logP. Train datasets with IC₅₀ values from cytotoxicity assays .

Q. What experimental design considerations are critical when investigating structure-activity relationships (SAR) of derivatives?

Methodological Answer:

- Factorial Design: Apply a 2⁴ factorial matrix to test variables: substituent position (ortho/meta/para), electron-withdrawing/donating groups, steric bulk, and ring saturation .

- Control Groups: Include unsubstituted oxazole carboxamide and commercial inhibitors (e.g., imatinib for kinase inhibition) to benchmark activity .

- High-Throughput Screening (HTS): Use automated liquid handling systems to test 100+ derivatives in parallel. Prioritize compounds with >50% inhibition at 10 μM .

Q. How can researchers mechanistically study substitution reactions at the oxazole ring under varying conditions?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-H bond cleavage) .

- In Situ Spectroscopy: Monitor reactions via FT-IR or Raman spectroscopy to detect intermediates (e.g., nitrenes in azide substitutions) .

- Solvent Effects: Test protic (e.g., ethanol) vs. aprotic (e.g., DMF) solvents to assess nucleophilicity trends. Correlate with Hammett substituent constants (σ⁺) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.